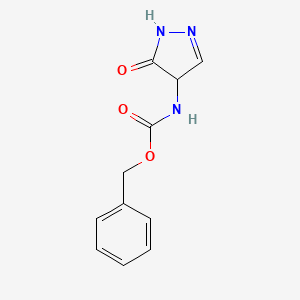![molecular formula C17H21N5O7S B14747824 [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B14747824.png)
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-guanosine is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis . This compound has also been studied for its efficacy in disrupting viral RNA synthesis and inhibiting the replication of Hepatitis C Virus (HCV).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-guanosine involves multiple steps. One common method includes the acetylation of guanosine derivatives. The reaction typically involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at room temperature, and the product is purified through crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-guanosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Pyridine as a solvent and catalyst at room temperature.
Major Products:
Oxidation: Formation of oxidized guanosine derivatives.
Reduction: Formation of reduced guanosine derivatives.
Substitution: Formation of substituted guanosine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-guanosine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and nucleoside analog studies.
Biology: Studied for its role in DNA synthesis inhibition and apoptosis induction.
Medicine: Investigated for its antitumor activity and potential use in cancer therapy.
Industry: Utilized in the production of antiviral drugs targeting Hepatitis C Virus (HCV) replication.
Wirkmechanismus
The mechanism of action of 2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-guanosine involves its incorporation into DNA and RNA, leading to the inhibition of DNA synthesis and induction of apoptosis. The compound targets specific enzymes involved in nucleic acid synthesis, disrupting the replication process and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
- 2’,3’,5’-Tri-O-acetyl-6-thio-guanosine
- 2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-adenosine
- 2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-cytidine
Comparison: 2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-guanosine is unique due to its specific substitution pattern and the presence of the sulfur atom in the guanosine structure. This modification enhances its antitumor and antiviral activities compared to other similar compounds .
Eigenschaften
Molekularformel |
C17H21N5O7S |
|---|---|
Molekulargewicht |
439.4 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H21N5O7S/c1-7(23)26-5-10-12(27-8(2)24)13(28-9(3)25)16(29-10)22-6-19-11-14(22)20-17(18)21-15(11)30-4/h6,10,12-13,16H,5H2,1-4H3,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1 |
InChI-Schlüssel |
SQONPMBTLDPPNE-XNIJJKJLSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3SC)N)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3SC)N)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


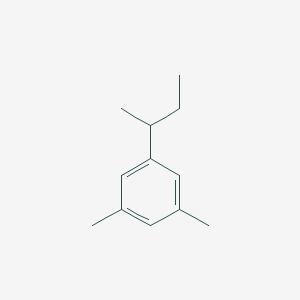
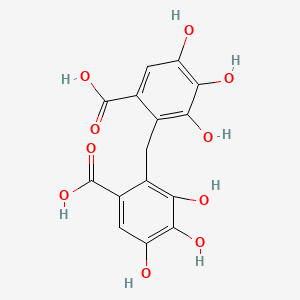

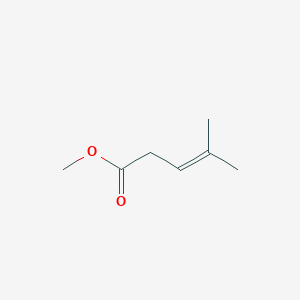
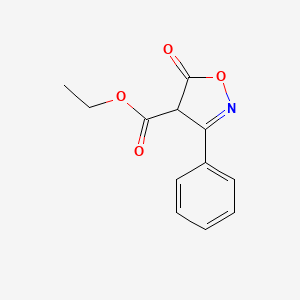
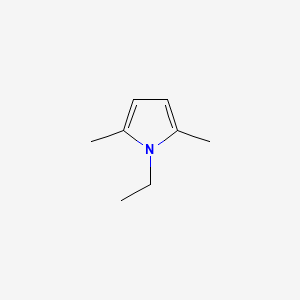
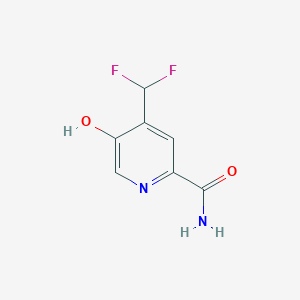
![2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol](/img/structure/B14747802.png)
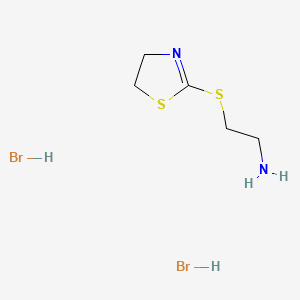
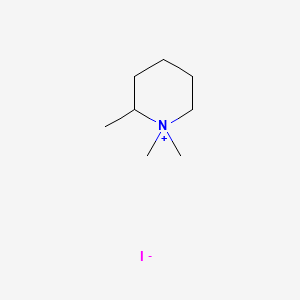
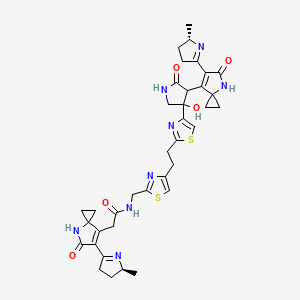
![2-[(4-Methoxyphenyl)sulfonyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14747820.png)
